molecular formula C21H16N4O2S3 B2972235 N-(3-cyanothiophen-2-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 670270-35-6

N-(3-cyanothiophen-2-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2972235
CAS No.: 670270-35-6
M. Wt: 452.57
InChI Key: MUCZCMAKOONSQA-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with 5,6-dimethyl and 3-phenyl groups, linked via a sulfanylacetamide bridge to a 3-cyanothiophen-2-yl moiety. The thienopyrimidinone scaffold is structurally analogous to bioactive heterocycles, often associated with kinase inhibition or anti-inflammatory activity .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S3/c1-12-13(2)30-19-17(12)20(27)25(15-6-4-3-5-7-15)21(24-19)29-11-16(26)23-18-14(10-22)8-9-28-18/h3-9H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCZCMAKOONSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CS3)C#N)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanothiophen-2-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a thiophene ring, a cyano group, and a thieno[2,3-d]pyrimidine moiety. The structural complexity contributes to its unique biological properties.

Property Value
Molecular Formula C₁₄H₁₅N₃O₁S₂
Molecular Weight 301.41 g/mol
IUPAC Name N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

Antioxidant Activity

Research has demonstrated that compounds with thiophene and pyrimidine structures exhibit significant antioxidant properties. For instance, studies indicate that related compounds can inhibit oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. The antioxidant potency of N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is hypothesized to be comparable to known antioxidants like ascorbic acid .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. A study on substituted thiophenes indicated their potential as antifungal agents against Microsporum gypseum, suggesting that similar derivatives may also exhibit significant antimicrobial properties . The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Antinociceptive Activity

Recent research highlights the antinociceptive effects of related nitriles and amides derived from thiophene structures. These compounds have been shown to alleviate pain in animal models, indicating potential applications in pain management therapies . The exact mechanism may involve modulation of pain receptors or pathways in the central nervous system.

Case Studies and Research Findings

  • Antioxidant Studies : In a comparative analysis of various thiophene derivatives, compounds containing the thieno[2,3-d]pyrimidine structure displayed significant inhibition of lipid peroxidation and free radical generation. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity .
  • Antimicrobial Efficacy : A study on the antifungal activity of thiophene derivatives demonstrated that certain compounds inhibited the growth of Microsporum gypseum effectively. The mechanism was attributed to the alteration of protein profiles in fungal cells upon treatment with these compounds .
  • Pain Relief Mechanism : In a series of experiments assessing the antinociceptive properties of related compounds, it was found that they significantly reduced pain responses in rodent models through both peripheral and central mechanisms. This finding supports further exploration into their use as analgesics .

Comparison with Similar Compounds

Yield Comparison :

  • Similar compounds achieve yields of 57–90%, suggesting the target compound’s synthesis would optimize near 80–85% .

Physicochemical and Spectroscopic Properties

  • Melting Point : Expected >230°C (based on dichlorophenyl analog ), higher than N-acetyl sulfonamides (174–176°C ).
  • Spectral Data: ¹H NMR: Peaks at δ 10.3–12.5 ppm (amide NH), δ 6.0–8.2 ppm (aromatic protons), and δ 2.1–4.3 ppm (methyl and SCH₂ groups) . MS: Molecular ion peak [M+H]⁺ ~465 m/z, with fragmentation patterns consistent with thienopyrimidinone cleavage .

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